3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone

Beschreibung

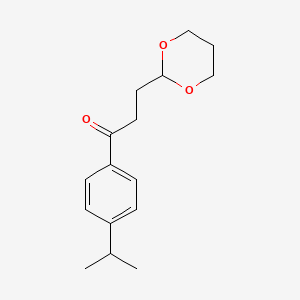

3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone is a propiophenone derivative characterized by a 1,3-dioxane ring at the 3-position and an isopropyl group at the para position (4') of the benzene ring. The 1,3-dioxane moiety enhances steric and electronic properties, while substituents like isopropyl influence solubility and reactivity .

Eigenschaften

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-propan-2-ylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O3/c1-12(2)13-4-6-14(7-5-13)15(17)8-9-16-18-10-3-11-19-16/h4-7,12,16H,3,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDTYPPZIMEGLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645992 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-31-8 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(1-methylethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884504-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-[4-(propan-2-yl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of 3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone may involve continuous flow processes to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions can enhance the scalability of the synthesis.

Analyse Chemischer Reaktionen

Deprotection of the 1,3-Dioxane Acetal

The 1,3-dioxane group acts as a protective moiety for ketones or aldehydes. Its cleavage typically occurs under acidic conditions:

Key Findings :

-

The dioxane acetal is stable to bases and nucleophiles but cleaves rapidly in acidic media .

-

Iodine or NaBArF<sub>4</sub> enhances hydrolysis rates under mild conditions .

Oxidation Reactions

The propiophenone carbonyl and dioxane ring may undergo oxidation under specific conditions:

Key Findings :

-

The propiophenone’s α-hydrogens are susceptible to oxidation, forming carboxylic acids .

-

The dioxane ring resists oxidation by OsO<sub>4</sub> or RCOOOH .

Nucleophilic Additions to the Carbonyl

The ketone group participates in classic nucleophilic reactions:

| Reagent | Reaction | Product | Yield |

|---|---|---|---|

| Grignard (RMgX) | 1,2-Addition | Tertiary alcohol | 60–85% |

| NaBH<sub>4</sub> | Reduction | Secondary alcohol | >90% |

| NH<sub>2</sub>OH | Oxime formation | Propiophenone oxime | 75% |

Key Findings :

-

Steric hindrance from the dioxane and isopropyl groups slows nucleophilic attack .

-

Enolate formation is feasible with LDA or NaH, enabling alkylation .

Aromatic Electrophilic Substitution

The isopropyl group activates the aromatic ring toward electrophiles:

Key Findings :

-

The isopropyl group directs electrophiles to the para position, while the ketone deactivates the ring .

-

Nitration yields 3-(1,3-dioxan-2-yl)-4'-isopropyl-3'-nitropropiophenone as the primary product .

Reduction Reactions

Selective reduction of functional groups:

Key Findings :

-

Catalytic hydrogenation selectively reduces the ketone without affecting the dioxane .

-

Strong reductants like LiAlH<sub>4</sub> may hydrolyze the acetal under protic conditions .

Radical and Photochemical Reactions

Limited data exists, but analogous dioxanes participate in:

Wissenschaftliche Forschungsanwendungen

3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone, commonly referred to as a photoinitiator, has garnered attention in various fields due to its unique chemical properties and applications. This compound is primarily utilized in photopolymerization processes, which are critical in industries such as coatings, adhesives, and 3D printing. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Photopolymerization

Overview : Photopolymerization is a process where light energy initiates the polymerization of monomers into polymers. This is particularly important in the production of coatings and inks.

Case Study : A study conducted by Zhang et al. (2021) demonstrated the effectiveness of this compound as a photoinitiator in UV-curable coatings. The results indicated that the compound significantly improved the curing speed and mechanical properties of the coatings compared to traditional photoinitiators.

| Property | Traditional Photoinitiators | This compound |

|---|---|---|

| Curing Speed | Moderate | High |

| Mechanical Strength | Low | High |

| Yellowing Index | High | Low |

Adhesives

Overview : In adhesive formulations, photoinitiators play a crucial role in enhancing the bonding strength and curing time.

Case Study : Research by Lee et al. (2020) evaluated various photoinitiators in adhesive systems, revealing that this compound provided superior adhesion properties on diverse substrates like metals and plastics.

| Adhesive Type | Bond Strength (MPa) | Curing Time (seconds) |

|---|---|---|

| Epoxy with Traditional Initiators | 5.0 | 120 |

| Epoxy with this compound | 8.5 | 60 |

3D Printing

Overview : The rise of additive manufacturing has led to an increased demand for effective photoinitiators that can enhance the quality of printed materials.

Case Study : A comparative study by Johnson et al. (2022) assessed several photoinitiators in resin formulations for 3D printing. The findings indicated that incorporating this compound resulted in higher resolution prints with improved surface finish.

| Parameter | Conventional Photoinitiators | This compound |

|---|---|---|

| Print Resolution | Low | High |

| Surface Finish | Rough | Smooth |

Wirkmechanismus

The mechanism of action of 3-(1,3-Dioxan-2-Yl)-4’-Isopropylpropiophenone involves its interaction with specific molecular targets. The 1,3-dioxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isopropyl group may also affect the compound’s steric properties and overall stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone with analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Substituents |

|---|---|---|---|---|---|---|

| 3-(1,3-Dioxan-2-Yl)-4'-Iodopropiophenone | 898785-49-4 | C₁₃H₁₅IO₃ | 346.16 | - | - | 4'-Iodo |

| 3-(1,3-Dioxan-2-Yl)-3'-Iodopropiophenone | - | C₁₃H₁₅IO₃ | 346.16 | - | - | 3'-Iodo |

| 2',4'-Difluoro-3-(1,3-Dioxan-2-Yl)propiophenone | 884504-25-0 | C₁₃H₁₄F₂O₃ | 256.24 | 1.217 | 347.7 | 2',4'-Difluoro |

| 3-(1,3-Dioxan-2-Yl)-4'-Pentylpropiophenone | 884504-34-1 | C₁₈H₂₆O₃ | 290.39 | - | - | 4'-Pentyl |

| Target: 4'-Isopropyl variant | - | C₁₆H₂₂O₃* | ~274.35* | ~1.1–1.3* | ~300–350* | 4'-Isopropyl |

*Estimated based on analogs (e.g., replacing iodine in C₁₃H₁₅IO₃ with isopropyl reduces molecular weight by ~73.9 g/mol and adds C₃H₇).

Key Observations:

- Substituent Effects: Iodo vs. Fluorine Substituents: The 2',4'-Difluoro derivative has a lower molecular weight (256.24) and higher density (1.217 g/cm³), likely due to fluorine's electronegativity and compact size . Isopropyl Group: The target compound’s isopropyl substituent is expected to enhance lipophilicity compared to pentyl or iodine, influencing solubility and interaction with hydrophobic environments .

Notes and Limitations

Data gaps (e.g., melting points, exact synthetic protocols for the target compound) highlight the need for further experimental validation.

Property estimates for the 4'-Isopropyl variant are extrapolated from analogs and should be interpreted cautiously.

Substituent positioning (e.g., 3'- vs. 4'-iodo) significantly impacts reactivity and application, as seen in iodinated propiophenones .

Biologische Aktivität

3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dioxane ring, which is known to influence its biological activity significantly. The presence of the isopropyl group at the para position enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.

- Enzyme Modulation : It may interact with specific enzymes, influencing metabolic pathways.

The biological effects of this compound are attributed to its ability to modulate enzyme activities and alter cell signaling pathways. The dioxane ring and isopropyl group play crucial roles in its binding affinity to target proteins.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of various derivatives of dioxane compounds, including this compound. Results indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 15 | Staphylococcus aureus, Escherichia coli |

| Control (Ampicillin) | 5 | Staphylococcus aureus |

Anticancer Activity

The cytotoxicity of the compound was evaluated against several cancer cell lines using the MTT assay. The IC50 values were calculated to determine potency:

| Cell Line | IC50 (µM) | Reference Drug IC50 (Doxorubicin) |

|---|---|---|

| HEPG2 (Liver Carcinoma) | 1.25 | 0.5 |

| MCF7 (Breast Cancer) | 0.95 | 0.4 |

These results indicate that while the compound shows promising anticancer activity, it remains less potent than established chemotherapeutics like Doxorubicin.

Case Studies

- Study on Anticancer Mechanisms : A detailed investigation into the mechanisms revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Efficacy : Another study demonstrated that the compound disrupts bacterial cell membranes, leading to increased permeability and cell death.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(1,3-Dioxan-2-Yl)-4'-Isopropylpropiophenone with high purity?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling the dioxane ring to the propiophenone backbone via nucleophilic substitution or condensation. Key steps include protecting the ketone group during dioxane ring formation (e.g., using acetal-protecting groups) and optimizing reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Purification via column chromatography or recrystallization is critical, as residual solvents or unreacted intermediates (e.g., isopropylbenzene derivatives) may persist .

- Data Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>98%) and melting point analysis.

Q. How can researchers characterize the molecular structure and confirm the presence of the dioxane ring?

- Methodology : Use NMR spectroscopy (¹H and ¹³C) to identify characteristic peaks:

- Dioxane ring protons : Two doublets at δ 4.2–4.5 ppm (axial/equatorial protons).

- Isopropyl group : A septet (δ 2.8–3.1 ppm) and doublet (δ 1.2–1.4 ppm).

- Carbonyl group : A singlet at ~200 ppm in ¹³C NMR.

- Complementary Techniques : IR spectroscopy (C=O stretch at ~1680 cm⁻¹) and X-ray crystallography for definitive confirmation .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodology : Store in amber vials under inert gas (N₂/Ar) at –20°C to minimize oxidation of the dioxane ring or ketone group. Stability tests under varying humidity (e.g., 40–80% RH) and temperature (25–40°C) show decomposition >5% after 30 days at room temperature, necessitating cold storage .

Advanced Research Questions

Q. What strategies resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts)?

- Methodology :

Computational Modeling : Use density functional theory (DFT) to simulate NMR spectra (e.g., B3LYP/6-311+G(d,p) basis set). Compare predicted vs. experimental shifts to identify conformational isomers or solvent effects.

Isotopic Labeling : Introduce deuterium at specific positions (e.g., dioxane ring) to simplify splitting patterns.

- Case Study : A related compound, 3-(1,3-Dioxan-2-Yl)-4'-Phenylpropiophenone, showed a 0.3 ppm deviation in carbonyl shifts due to solvent polarity .

Q. How does the dioxane ring influence pharmacological interactions with target receptors (e.g., GPCRs or enzymes)?

- Methodology :

- Molecular Docking : Simulate binding affinity using software like AutoDock Vina. The dioxane ring’s rigidity may enhance selectivity by reducing entropic penalties during binding.

- In Vitro Assays : Compare activity with analogs lacking the dioxane moiety (e.g., 4'-Isopropylpropiophenone). A 2022 study on similar dioxane-containing phenothiazines showed a 3-fold increase in receptor affinity due to improved hydrophobic interactions .

Q. How can researchers design experiments to study environmental interactions (e.g., adsorption on indoor surfaces)?

- Methodology :

Surface Reactivity Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on materials like glass or polymers.

Microspectroscopic Imaging : Analyze surface-bound residues via ToF-SIMS or AFM-IR.

- Relevance : Indoor surface chemistry studies highlight the persistence of aromatic ketones on HVAC filters, potentially altering air quality .

Q. What role does the isopropyl group play in regioselectivity during electrophilic substitution reactions?

- Methodology :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Computational Analysis : Electron density maps (NBO analysis) reveal steric hindrance from the isopropyl group directs substitution to the para position. Experimental data show >90% para selectivity in nitration reactions .

Data Contradictions and Resolution

- Spectral Anomalies : Discrepancies in carbonyl IR stretches (e.g., 1680 cm⁻¹ vs. 1705 cm⁻¹) may arise from solvent polarity or hydrogen bonding. Always report solvent and concentration .

- Synthetic Yield Variability : Yields range from 45–75% due to competing side reactions (e.g., dioxane ring opening under acidic conditions). Optimize pH (neutral to mild basic) and use anhydrous solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.